3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine
Description
3-Benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound comprising a triazole ring annulated with a thiadiazole moiety. The benzyl substituent at the 3-position and the amine group at the 6-position define its structural uniqueness. This scaffold is part of a broader class of triazolothiadiazoles, which are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties . The compound’s molecular formula is C₁₁H₁₁N₅S, with a molar mass of 245.3 g/mol .
Properties
IUPAC Name |
3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c11-9-14-15-8(12-13-10(15)16-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXISPJVUFQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175969 | |
| Record name | 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13182-75-7 | |
| Record name | 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13182-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Cyclocondensation Reactions
The triazolo-thiadiazole scaffold is typically synthesized via cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with electrophilic reagents. For 3-benzyl derivatives, key steps include:
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S-Alkylation : Reaction of 4-amino-5-mercapto-1,2,4-triazole (1 ) with benzyl bromide under basic conditions (e.g., triethylamine in ethanol) forms the benzyl-substituted intermediate.
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Cyclization : Subsequent treatment with α-bromo ketones (e.g., phenacyl bromides) or α-chloroacetylacetone induces cyclocondensation, forming the triazolo-thiadiazole ring .
Example :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| S-Benzylation | Benzyl bromide, EtOH, TEA, reflux | 85% | |
| Cyclocondensation | Phenacyl bromide, DMF, 80°C | 72% |
Functionalization at the 6-Amino Group
The primary amine at position 6 undergoes nucleophilic reactions:
Acylation
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Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.
Condensation with Carbonyl Compounds
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Forms Schiff bases upon reaction with aldehydes (e.g., benzaldehyde).
Example :
| Product | Reagents | Yield | Reference |
|---|---|---|---|
| N-Acetyl derivative | Acetyl chloride, DCM | 78% | |
| Schiff base (Ar–CH=N–) | Benzaldehyde, EtOH, Δ | 65% |
Electrophilic Substitution on the Benzyl Group
The benzyl substituent undergoes regioselective reactions:
Nitration
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Nitration at the para-position of the benzyl ring using HNO₃/H₂SO₄ .
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Conditions : 0°C → 50°C, 4 hrs.
Sulfonation
Example :
| Reaction | Reagents | Yield | Reference |
|---|---|---|---|
| Nitrobenzyl derivative | HNO₃, H₂SO₄, 50°C | 62% | |
| Sulfonyl chloride derivative | ClSO₃H, DCM, 0°C | 58% |
Ring-Opening and Rearrangement Reactions
Under strong acidic or oxidizing conditions:
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Acid Hydrolysis : Concentrated HCl cleaves the thiadiazole ring, yielding triazole-thiol intermediates .
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Oxidative Desulfurization : H₂O₂/Fe(III) converts the thiadiazole to an oxadiazole .
Stability and Reactivity Trends
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in the development of new compounds with tailored properties.
Biology
Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess antimicrobial activity against pathogenic bacteria and fungi . The mechanism of action is believed to involve interaction with specific molecular targets involved in cell proliferation and apoptosis.
Medicine
Given its biological activities, this compound has potential therapeutic applications. It is being investigated as a candidate for drug development aimed at treating cancers and infectious diseases. For instance, a derivative of this compound demonstrated superior cytotoxicity against breast cancer cell lines compared to established chemotherapeutic agents like Erlotinib .
Industry
In industrial applications, this compound may play a role in the development of new materials and chemical processes. Its unique properties could be harnessed in creating agrochemicals or other specialty chemicals that require specific biological activity or stability under varying conditions.
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects against MDA-MB-231 breast cancer cells. One derivative exhibited an IC50 value of 1.37 nM against PARP-1 and showed significant induction of apoptosis by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes like Bcl2 .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that certain derivatives displayed potent activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolothiadiazoles are highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of 3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine and its structural analogs:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Purity : Most analogs, including the 3-methyl and 3-(2-methoxyphenyl) derivatives, are commercially available at ≥95% purity.
- Stability : The triazolothiadiazole core is generally stable under ambient conditions, but electron-withdrawing groups (e.g., bromine in 4-bromophenyl derivatives) may reduce thermal stability.
Biological Activity
3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine is a heterocyclic compound that belongs to the family of triazoles and thiadiazoles. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14N4S
- Molecular Weight : 306.4 g/mol
- IUPAC Name : 3-benzyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Synthesis
The synthesis of this compound typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or other related compounds in the presence of suitable catalysts. Variations in the synthesis can lead to different derivatives with potentially enhanced biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the triazolo-thiadiazole class exhibit significant antimicrobial properties. A study evaluating various derivatives found that 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using a microdilution method.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole | 8 | E. coli |
| 16 | S. aureus | |
| 32 | P. aeruginosa |
These results indicate that the compound is particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
The antifungal efficacy of triazolo-thiadiazole derivatives has also been extensively studied. One investigation reported that certain derivatives exhibited antifungal activity up to 80-fold higher than ketoconazole , a commonly used antifungal agent. The compound's effectiveness was assessed against various fungal strains including Candida albicans and Aspergillus niger.
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole | 10 | C. albicans |
| 20 | A. niger |
These findings suggest that the compound could serve as a promising lead for developing new antifungal therapies .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. In vitro studies indicated that this compound could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of triazolo-thiadiazoles showed enhanced antibacterial activity compared to traditional antibiotics. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
- Antifungal Mechanism Investigation : Research focused on elucidating the mechanism of action against fungal pathogens revealed that the compound interferes with ergosterol biosynthesis—a critical component of fungal cell membranes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Benzyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A key approach involves reacting hydrazonoyl chlorides with thiadiazole precursors under triethylamine catalysis, as demonstrated in analogous triazolothiadiazole syntheses . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst concentration) is critical. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while temperatures between 80–100°C improve cyclization rates. Yields often range from 60–85%, depending on substituent steric effects .
Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and intermolecular interactions. Key bond lengths (e.g., C–S: ~1.74 Å, N–N: ~1.38 Å) and dihedral angles between aromatic systems provide insights into planarity and conjugation . Complementary techniques include:
- NMR : H and C NMR to verify benzyl and triazole proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- FT-IR : Absorbance bands for N–H (3200–3400 cm) and C=S (1050–1250 cm) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Methodological Answer : Antimicrobial activity is commonly evaluated via broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are compared to reference drugs like ciprofloxacin. Substitutions on the benzyl group significantly modulate activity; electron-withdrawing groups (e.g., -NO) enhance potency by ~2–4 fold .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay protocols. For example, para-substituted benzyl derivatives may exhibit higher antimicrobial activity than ortho-substituted analogs due to improved membrane penetration . Systematic structure-activity relationship (SAR) studies, coupled with molecular docking (e.g., targeting bacterial dihydrofolate reductase), can clarify mechanistic drivers . Standardizing assay conditions (e.g., inoculum size, pH) is also critical .
Q. What strategies address solubility limitations in in vivo bioassays?
- Methodological Answer : Poor aqueous solubility (common with aromatic heterocycles) can be mitigated via:
- Prodrug Design : Introducing hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersion and targeted delivery .
- Co-crystallization : Using co-formers like succinic acid to modify crystal packing and dissolution rates .
Q. How can reaction pathways be optimized for scalability without compromising stereochemical purity?
- Methodological Answer : Continuous-flow reactors reduce side reactions (e.g., oxidation of thiadiazole rings) by maintaining precise temperature and residence time control. Computational tools (DFT calculations) predict intermediates’ stability, guiding solvent selection (e.g., acetonitrile for polar transition states) . Post-synthetic purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. What computational methods validate electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify regions prone to nucleophilic attack (e.g., sulfur atoms in thiadiazole) . These models align with experimental reactivity trends, such as regioselective functionalization at the triazole N2 position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
